Iodomethyl Acetate
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Overview
Description
Iodomethyl acetate is an organic compound with the molecular formula C3H5IO2 . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester group and an iodomethyl group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethyl acetate can be synthesized through the iodination of methyl acetate. One common method involves the reaction of methyl acetate with iodine and red phosphorus. The reaction proceeds as follows: [ \text{CH3COOCH3} + \text{I2} + \text{P} \rightarrow \text{CH3COOCH2I} + \text{PI3} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of chloromethyl acetate with sodium iodide in the presence of a solvent such as ethyl acetate. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion: [ \text{CH3COOCH2Cl} + \text{NaI} \rightarrow \text{CH3COOCH2I} + \text{NaCl} ]
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by various nucleophiles. For example, it can react with sodium azide to form azidomethyl acetate.
Oxidation Reactions: The iodomethyl group can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include sodium periodate and manganese dioxide.
Reduction Reactions: this compound can be reduced to form methanol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, and thiourea are common nucleophiles used in substitution reactions.
Oxidation: Sodium periodate and manganese dioxide are frequently used oxidizing agents.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products:
Substitution: Azidomethyl acetate, cyanomethyl acetate, and thiomethyl acetate.
Oxidation: Acetaldehyde and acetic acid.
Reduction: Methanol derivatives.
Scientific Research Applications
Iodomethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ethers.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound is employed in the development of diagnostic agents and therapeutic drugs.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of iodomethyl acetate involves its reactivity as an alkylating agent. The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic pathways to introduce functional groups into organic molecules. The ester group in this compound also participates in esterification and transesterification reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Chloromethyl Acetate: Similar in structure but contains a chlorine atom instead of iodine. It is less reactive compared to iodomethyl acetate.
Bromomethyl Acetate: Contains a bromine atom instead of iodine. It has intermediate reactivity between chloromethyl and this compound.
Methyl Iodide: Contains only an iodomethyl group without the ester functionality. It is highly reactive and used primarily as a methylating agent.
Uniqueness: this compound is unique due to the presence of both an ester and an iodomethyl group, which allows it to participate in a wide range of chemical reactions. Its high reactivity makes it a valuable reagent in organic synthesis, particularly in the preparation of complex molecules.
Properties
IUPAC Name |
iodomethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO2/c1-3(5)6-2-4/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDJTVSTIFYISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-11-3 |
Source
|
Record name | iodomethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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